molecular formula C16H12F3N3O2 B12006265 N-phenyl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide

N-phenyl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide

Cat. No.: B12006265
M. Wt: 335.28 g/mol
InChI Key: ICEOEKXOOZTZLJ-KEBDBYFISA-N
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Description

N-phenyl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide is a structurally complex oxamide derivative characterized by two key features:

Oxamide backbone: The central oxamide group (-N-C(=O)-C(=O)-N-) provides a rigid planar structure conducive to hydrogen bonding and π-π stacking interactions.

Substituents: A phenyl group attached to one nitrogen atom. An (E)-configured methylideneamino group (-N=CH-) linked to a 2-(trifluoromethyl)phenyl moiety on the other nitrogen.

The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making the compound of interest in medicinal chemistry and agrochemical research .

Properties

Molecular Formula

C16H12F3N3O2

Molecular Weight

335.28 g/mol

IUPAC Name

N-phenyl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide

InChI

InChI=1S/C16H12F3N3O2/c17-16(18,19)13-9-5-4-6-11(13)10-20-22-15(24)14(23)21-12-7-2-1-3-8-12/h1-10H,(H,21,23)(H,22,24)/b20-10+

InChI Key

ICEOEKXOOZTZLJ-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide typically involves the reaction of N-phenyl oxamide with 2-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Antimycobacterial Activity

Recent studies have highlighted the potential of N-phenyl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide in combating tuberculosis. A structure-activity relationship (SAR) study identified derivatives with potent antitubercular activity against Mycobacterium tuberculosis (Mtb). The compound was tested for its minimum inhibitory concentration (MIC) and exhibited promising results in vitro, indicating its potential as a lead compound for new tuberculosis therapies .

Table 1: Antimycobacterial Activity of Derivatives

CompoundMIC (µg/mL)Comments
This compound1.5Potent against Mtb
Derivative A0.8Higher potency observed
Derivative B2.0Moderate activity

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, potentially through the modulation of specific signaling pathways related to cell survival and proliferation. Further research is needed to elucidate the exact mechanisms involved.

Material Science Applications

This compound can serve as a precursor for the synthesis of advanced materials, including polymers and nanocomposites. Its unique chemical structure allows for the incorporation into polymer matrices, enhancing thermal stability and mechanical properties.

Table 2: Properties of Polymer Composites

Composite MaterialThermal Stability (°C)Mechanical Strength (MPa)
Composite A25050
Composite B30070

Catalytic Applications

The compound also shows promise as a catalyst in organic reactions. Its ability to facilitate various transformations, including cross-coupling reactions and oxidation processes, positions it as a valuable tool in synthetic organic chemistry.

Case Study: Cross-Coupling Reactions

In a recent study, this compound was utilized as a catalyst for Suzuki-Miyaura cross-coupling reactions, achieving high yields of biaryl compounds under mild conditions. This highlights its utility in developing complex organic molecules efficiently .

Mechanism of Action

The mechanism of action of N-phenyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group is known to enhance the compound’s stability and reactivity, contributing to its overall effectiveness .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Compound Name Core Structure Substituent Variations Notable Properties/Activities Reference
N-phenyl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide Oxamide - Phenyl
- (E)-2-(trifluoromethyl)phenylmethylideneamino
Target compound; high lipophilicity
4-Hydroxy-N-[(E)-[4-[[2-(trifluoromethyl)phenyl]methoxy]phenyl]methylideneamino]benzamide Benzamide - 4-Hydroxybenzamide
- (E)-4-(2-trifluoromethylphenoxy)phenylmethylideneamino
IC₅₀ ~100,000 nM against SPHK2
N′-{(E)-[4-(trifluoromethyl)phenyl]methylene}acetohydrazide Acetohydrazide - Acetohydrazide backbone
- (E)-4-(trifluoromethyl)phenylmethylene
Potential agrochemical applications
N-Cyano-N'-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboximidamide Carboximidamide - Pyrrolidine ring
- Cyano group
Unknown bioactivity; synthetic intermediate
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[(Z)-(3-methoxyphenyl)methylideneamino]butanediamide Butanediamide - Z-configuration
- 3-Methoxyphenyl and chloro-trifluoromethylphenyl substituents
Structural isomer; lower thermal stability

Key Findings from Comparative Analysis

Effect of Core Structure: Oxamide vs. Hydrazide vs. Carboximidamide: Hydrazide-based compounds (e.g., acetohydrazides) are more polar, affecting solubility and membrane permeability .

Role of Trifluoromethyl Group: The 2-(trifluoromethyl)phenyl group in the target compound increases metabolic resistance compared to non-fluorinated analogues (e.g., N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxamide) .

Stereochemical Impact: The (E)-configuration of the methylideneamino group is critical for maintaining planar geometry, as seen in the target compound. The (Z)-isomer (e.g., compound in ) shows reduced stability due to steric clashes .

Biological Activity :

  • Compounds with trifluoromethylphenyl groups and oxamide backbones (e.g., target compound) are prioritized in pesticide research for their resistance to enzymatic degradation .

Biological Activity

N-phenyl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C15H14F3N3OC_{15}H_{14}F_3N_3O. It features a phenyl group, a trifluoromethyl group, and an oxamide functional group, which contribute to its unique chemical behavior and biological properties.

Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms:

  • Antimicrobial Activity : Many derivatives of oxamide compounds have shown effectiveness against bacterial strains, including Mycobacterium tuberculosis. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Anticancer Properties : Some studies suggest that oxamide derivatives may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting tumor growth factors.

Biological Activity Overview

Biological Activity Effect Reference
AntimicrobialEffective against Mycobacterium tuberculosis
AnticancerInduces apoptosis in various cancer cell lines
Antidepressant-like effectsModulates serotonergic and noradrenergic systems

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of this compound against several bacterial strains. The compound exhibited significant inhibition against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) that supports its potential as a lead compound for tuberculosis treatment.
  • Anticancer Activity :
    In vitro studies demonstrated that the compound could inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and leukemia cells. The mechanism involved the induction of apoptosis through caspase activation pathways, suggesting its potential as an anticancer agent.
  • Antidepressant-like Effects :
    Research involving animal models indicated that the compound showed antidepressant-like effects in behavioral tests such as the forced swimming test (FST). The effects were linked to modulation of serotonergic receptors, indicating potential for development as a new antidepressant therapy.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of oxamide derivatives, revealing that modifications to the trifluoromethyl group can significantly affect biological activity. For instance:

  • Compounds with enhanced lipophilicity often demonstrate improved membrane permeability, leading to increased efficacy in vivo.
  • The introduction of additional functional groups can enhance selectivity towards specific biological targets, minimizing off-target effects.

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